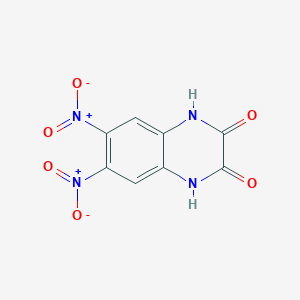![molecular formula C25H24N2O2 B373977 2-[3-(Dibenzylamino)propyl]isoindole-1,3-dione](/img/structure/B373977.png)
2-[3-(Dibenzylamino)propyl]isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Dibenzylamino)propyl]isoindole-1,3-dione is a compound belonging to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Dibenzylamino)propyl]isoindole-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate amine. One common method is the condensation reaction of phthalic anhydride with dibenzylamine in the presence of a suitable solvent such as toluene under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the isoindoline-1,3-dione structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solventless reactions and the use of environmentally friendly catalysts, are being explored to make the production process more sustainable .
化学反応の分析
Types of Reactions
2-[3-(Dibenzylamino)propyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dibenzylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted isoindoline derivatives with various functional groups.
科学的研究の応用
2-[3-(Dibenzylamino)propyl]isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antipsychotic agent due to its ability to modulate dopamine receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Materials Science: Isoindoline derivatives, including this compound, are used in the development of photochromic materials and polymer additives.
作用機序
The mechanism of action of 2-[3-(Dibenzylamino)propyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways:
Dopamine Receptors: The compound modulates dopamine receptors, particularly the D2 and D3 receptors, which are involved in the regulation of mood and behavior.
β-Amyloid Aggregation: The compound inhibits the aggregation of β-amyloid proteins, which are implicated in the pathogenesis of Alzheimer’s disease.
類似化合物との比較
Similar Compounds
Phthalimide Derivatives: Compounds such as phthalimide and its derivatives share a similar isoindoline-1,3-dione structure and exhibit comparable biological activities.
N-Substituted Isoindolines: These compounds have various substituents on the nitrogen atom and show diverse biological activities.
Uniqueness
2-[3-(Dibenzylamino)propyl]isoindole-1,3-dione is unique due to its specific dibenzylamino substituent, which imparts distinct chemical and biological properties. This substituent enhances its ability to interact with dopamine receptors and inhibit β-amyloid aggregation, making it a promising candidate for therapeutic applications .
特性
分子式 |
C25H24N2O2 |
|---|---|
分子量 |
384.5g/mol |
IUPAC名 |
2-[3-(dibenzylamino)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C25H24N2O2/c28-24-22-14-7-8-15-23(22)25(29)27(24)17-9-16-26(18-20-10-3-1-4-11-20)19-21-12-5-2-6-13-21/h1-8,10-15H,9,16-19H2 |
InChIキー |
PKKFDPNAYUQHQP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CCCN2C(=O)C3=CC=CC=C3C2=O)CC4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)CN(CCCN2C(=O)C3=CC=CC=C3C2=O)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


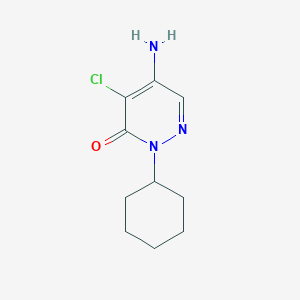
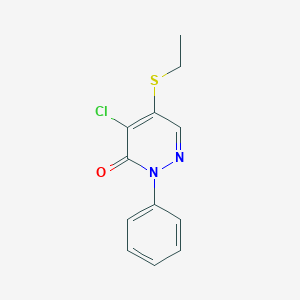
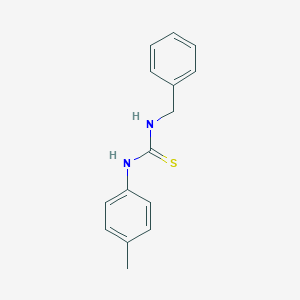
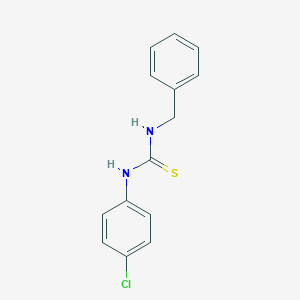
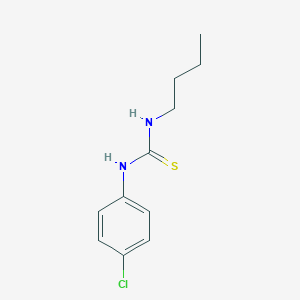
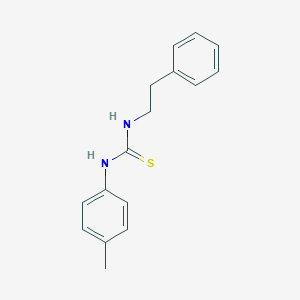
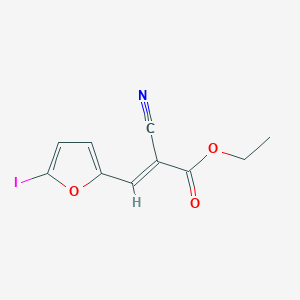
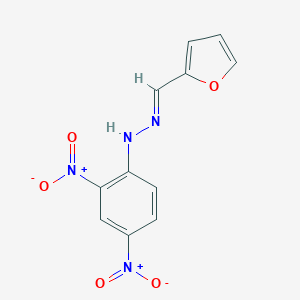
![1-(4-amino-3,5-dichlorophenyl)-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylamino)ethanol](/img/structure/B373916.png)
![N-[2-(benzhydryloxy)ethyl]-N-(4,5-dihydro-1H-imidazol-2-yl)amine](/img/structure/B373917.png)
![N-[4-(4-chlorobenzyl)benzyl]-N,N-dimethylamine](/img/structure/B373919.png)
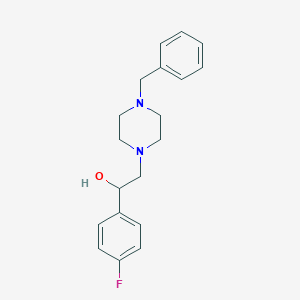
![N-methyl-N-(3-phenyl-3-{[4-(trifluoromethyl)phenyl]sulfanyl}propyl)amine](/img/structure/B373921.png)
